

Experimental protocol for the preparation of 3-Methoxy-4'-methylbenzophenone

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Compound of Interest

Compound Name: 3-Methoxy-4'-methylbenzophenone

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Synthesis of 3-Methoxy-4'-methylbenzophenone: An Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of **3-Methoxy-4'-methylbenzophenone**, a valuable intermediate in pharmaceutical and chemical research. The described method is based on the Friedel-Crafts acylation reaction.

Introduction

3-Methoxy-4'-methylbenzophenone is a diaryl ketone derivative. The synthesis route outlined here utilizes the well-established Friedel-Crafts acylation, a robust method for the formation of carbon-carbon bonds between an aromatic ring and an acyl group.^[1] In this specific application, toluene is acylated with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst, aluminum chloride. The methoxy group on the benzoyl chloride and the methyl group on toluene influence the regioselectivity and reactivity of the starting materials.

Reaction Scheme

The overall reaction is as follows:

3-Methoxybenzoyl Chloride + Toluene -> **3-Methoxy-4'-methylbenzophenone** + Hydrogen Chloride

Experimental Protocol

This protocol is adapted from established literature procedures.[\[2\]](#)[\[3\]](#)

Materials and Equipment:

- Reagents:
 - 3-Methoxybenzoyl chloride (m-anisoyl chloride)
 - Toluene
 - Anhydrous aluminum chloride (AlCl_3)
 - Dichloromethane (CH_2Cl_2)
 - Hydrochloric acid (HCl), 37%
 - Sodium sulfate (Na_2SO_4), anhydrous
 - Ice
- Equipment:
 - Round-bottom flask with a magnetic stirrer
 - Dropping funnel
 - Condenser
 - Beaker
 - Separatory funnel
 - Rotary evaporator

- Standard laboratory glassware

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, suspend anhydrous aluminum chloride (1.1 equivalents) in dichloromethane (40 ml).
- Addition of Reactants: In a separate beaker, prepare a solution of 3-methoxybenzoyl chloride (12.0 g) and toluene (1 equivalent) in dichloromethane (10 ml). Add this solution dropwise to the aluminum chloride suspension at room temperature using a dropping funnel.
- Reaction: Stir the resulting mixture at room temperature for 4 hours.^[2]
- Work-up:
 - Carefully pour the reaction mixture into a beaker containing 200 ml of an ice/37% HCl mixture (1:1 v/v).
 - Transfer the mixture to a separatory funnel and separate the organic and aqueous phases.
 - Wash the organic layer with water.
 - Dry the organic phase over anhydrous sodium sulfate.^[2]
- Isolation of Product:
 - Filter the mixture to remove the sodium sulfate.
 - Evaporate the organic solvent using a rotary evaporator to obtain the crude product. The reported yield is quantitative.^[2]

Purification:

The crude product can be further purified by recrystallization or column chromatography if necessary.^[2]

Experimental Workflow

Caption: Experimental workflow for the synthesis of **3-Methoxy-4'-methylbenzophenone**.

Reaction Mechanism: Friedel-Crafts Acylation

The synthesis proceeds via an electrophilic aromatic substitution mechanism.^[1]

- **Formation of the Acylium Ion:** The Lewis acid, aluminum chloride, coordinates to the carbonyl oxygen of 3-methoxybenzoyl chloride, which then facilitates the departure of the chloride ion to form a resonance-stabilized acylium ion.
- **Electrophilic Attack:** The electron-rich toluene ring acts as a nucleophile and attacks the electrophilic acylium ion. This step disrupts the aromaticity of the toluene ring, forming a carbocation intermediate known as a sigma complex.
- **Deprotonation:** A weak base, such as the AlCl_4^- complex, removes a proton from the carbon bearing the newly added acyl group. This restores the aromaticity of the ring and regenerates the aluminum chloride catalyst.

Caption: Mechanism of the Friedel-Crafts Acylation.

Quantitative Data

Parameter	Value	Reference
Molecular Formula	$\text{C}_{15}\text{H}_{14}\text{O}_2$	[3]
Molecular Weight	226.27 g/mol	[3]
Yield	Quantitative	[2][3]
IR (nujol) (cm^{-1})	1690 (C=O)	[2][3]
$^1\text{H-NMR}$ (CDCl_3) δ (ppm)	2.44 (s, 3H), 3.86 (s, 3H), 7.08-7.18 (m, 1H), 7.20-7.40 (m, 5H), 7.73 (d, 2H, $J=8.4$ Hz)	[2][3]
Elemental Analysis (Calculated)	C, 79.62%; H, 6.24%	[2][3]
Elemental Analysis (Found)	C, 79.53%; H, 6.22%	[2][3]

Safety Precautions

- General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.
- Aluminum Chloride (Anhydrous): Reacts violently with water, releasing toxic hydrogen chloride gas.[4][5] It is corrosive and can cause severe skin and eye damage.[6][7] Handle in a dry environment and keep away from moisture.[5] In case of fire, use a Class D extinguisher or dry sand; do not use water.[5]
- 3-Methoxybenzoyl Chloride: Corrosive and causes severe skin burns and eye damage.[8] It is a lachrymator.[8] Avoid inhalation of vapors.
- Dichloromethane: A volatile and potentially carcinogenic solvent. Handle with care and avoid inhalation.
- Hydrochloric Acid: A strong, corrosive acid. Handle with appropriate care to avoid skin and eye contact.

Disclaimer: This protocol is intended for use by trained professionals. All procedures should be carried out with appropriate safety measures in a suitable laboratory setting. The user is solely responsible for all risks associated with the use of this information.

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